3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]benzonitrile
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Overview
Description
3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]benzonitrile is a complex organic compound that features an imidazo[1,2-b]pyridazine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases such as multiple myeloma and autoimmune disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]benzonitrile typically involves multiple steps, starting with the preparation of the imidazo[1,2-b]pyridazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and reducing waste .
Chemical Reactions Analysis
Types of Reactions
3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets, such as kinases. The compound binds to the hinge region of kinases, inhibiting their activity and thereby affecting cell growth, differentiation, and apoptosis. This inhibition is particularly significant in the context of diseases like multiple myeloma, where overexpression of TAK1 kinase is observed .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine derivatives: These compounds share the imidazo[1,2-b]pyridazine core and exhibit similar biological activities
TAK1 inhibitors: Compounds like takinib, which also inhibit TAK1 kinase but with different potency and selectivity.
Uniqueness
3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]benzonitrile is unique due to its specific structural features that confer high selectivity and potency towards its molecular targets. This makes it a promising candidate for further development in therapeutic applications .
Properties
Molecular Formula |
C20H19N5O2 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
3-[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidine-1-carbonyl]benzonitrile |
InChI |
InChI=1S/C20H19N5O2/c21-13-16-2-1-3-17(12-16)20(26)24-9-6-15(7-10-24)14-27-19-5-4-18-22-8-11-25(18)23-19/h1-5,8,11-12,15H,6-7,9-10,14H2 |
InChI Key |
AZHJMVKKYULVNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1COC2=NN3C=CN=C3C=C2)C(=O)C4=CC=CC(=C4)C#N |
Origin of Product |
United States |
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